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molecular formula C3Cr2O9 B8686710 Dichromium tricarbonate CAS No. 6449-00-9

Dichromium tricarbonate

Cat. No. B8686710
M. Wt: 284.02 g/mol
InChI Key: XHFVDZNDZCNTLT-UHFFFAOYSA-H
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Patent
US08580221B2

Procedure details

500 g of a 10% aqueous solution of sodium carbonate, and 85.4 g of a 35% aqueous solution of chromium chloride (manufactured by Nippon Chemical Industrial Co., Ltd.) were each placed in a container and prepared. Next, the aqueous solution of sodium carbonate was adjusted to 20° C., and the aqueous solution of chromium chloride was adjusted to 20° C. The aqueous solution of sodium carbonate and the aqueous solution of chromium chloride were simultaneously added into pure water adjusted to 20° C. The addition speed was 10 g/min for the aqueous solution of sodium carbonate and 1.7 g/min for the aqueous solution of chromium chloride. The addition was continuously performed. The addition was performed for 50 minutes. During the addition, the pH of the reaction liquid was maintained at about 7. During the addition, the temperature of the reaction liquid was maintained at 20 to 30° C. During the addition, the reaction liquid was stirred (300 rpm) so that the amount of trivalent chromium was not locally excessive with respect to the amount of sodium carbonate. A precipitate produced by the reaction was filtered and washed with water at 30° C., until the conductivity of the filtrate was 1 mS/cm, to obtain a chromium (III) carbonate cake. This chromium (III) carbonate cake was dried in a vacuum at 40° C. for 48 hours. A light blue chromium (III) carbonate powder having a water content of 18.6% was obtained in this manner. The MV and D and L*a*b* of the obtained chromium (III) carbonate were as shown in Table 1. The solubility when the chromium (III) carbonate corresponding to a Cr content of 1 g was added to 1 liter of an aqueous solution of hydrochloric acid having a pH of 0.2 at a temperature of 25° C. (immediately after the production of the chromium (III) carbonate, and after storage for 90 days, the number of revolutions of a magnetic stirrer: 200 rpm) was as shown in Table 1.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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Reaction Step Three
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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Type
reactant
Reaction Step Seven
Quantity
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Type
reactant
Reaction Step Eight
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Type
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Reaction Step Nine
Quantity
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Type
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Reaction Step Ten
Quantity
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Type
reactant
Reaction Step Ten
Name
Quantity
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Type
solvent
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Quantity
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Type
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Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+].[Na+].[Cl-].[Cr+3:8].[Cl-].[Cl-].[Cr]>O>[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:8].[C:1](=[O:2])([O-:4])[O-:3].[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:8] |f:0.1.2,3.4.5.6,9.10.11.12.13|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
was adjusted to 20° C.
CUSTOM
Type
CUSTOM
Details
was adjusted to 20° C
CUSTOM
Type
CUSTOM
Details
adjusted to 20° C
ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
the pH of the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at about 7
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction liquid
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
A precipitate produced by the reaction
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water at 30° C., until the conductivity of the filtrate

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C([O-])([O-])=O.[Cr+3].C([O-])([O-])=O.C([O-])([O-])=O.[Cr+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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